molecular formula C18H21NO2 B13908981 Methyl 3-(4'-(2-aminoethyl)biphenyl-4-yl)propanoate

Methyl 3-(4'-(2-aminoethyl)biphenyl-4-yl)propanoate

Cat. No.: B13908981
M. Wt: 283.4 g/mol
InChI Key: PUECAKSGIQHCTE-UHFFFAOYSA-N
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Description

Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the biphenyl core is replaced by an aminoethyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, influencing their activity. The biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide

Uniqueness

Methyl 3-(4’-(2-aminoethyl)biphenyl-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a methyl ester group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

methyl 3-[4-[4-(2-aminoethyl)phenyl]phenyl]propanoate

InChI

InChI=1S/C18H21NO2/c1-21-18(20)11-6-14-2-7-16(8-3-14)17-9-4-15(5-10-17)12-13-19/h2-5,7-10H,6,11-13,19H2,1H3

InChI Key

PUECAKSGIQHCTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C2=CC=C(C=C2)CCN

Origin of Product

United States

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